molecular formula C14H9BrN2O B2584074 6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 725253-27-0

6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2584074
CAS No.: 725253-27-0
M. Wt: 301.143
InChI Key: PNBBYIOMDIULGP-UHFFFAOYSA-N
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Description

6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a phenyl group at the 2nd position, and an aldehyde group at the 3rd position of the imidazo[1,2-a]pyridine ring system. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with α-bromoketones or α-bromoaldehydes. One common method is the one-pot synthesis from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions in the presence of Na2CO3, which yields the corresponding 2-phenylimidazo[1,2-a]pyridines in excellent yields ranging from 72% to 89% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of commercially available starting materials and reagents, followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The aldehyde group at the 3rd position can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted imidazo[1,2-a]pyridines with various functional groups.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

Mechanism of Action

The mechanism of action of 6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, compounds with the imidazo[1,2-a]pyridine core have been shown to interact with γ-aminobutyric acid (GABA) receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chloromethylimidazo[1,2-a]pyridine
  • 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine
  • 6-Bromo-2-ethylimidazo[1,2-a]pyridine
  • 6-Bromo-2-iodofuro[3,2-b]pyridine

Uniqueness

6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of the phenyl group at the 2nd position and the aldehyde group at the 3rd position, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-11-6-7-13-16-14(10-4-2-1-3-5-10)12(9-18)17(13)8-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBBYIOMDIULGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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